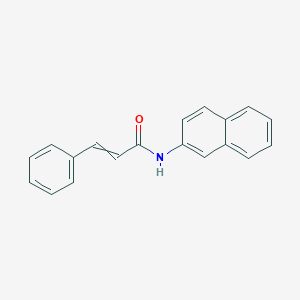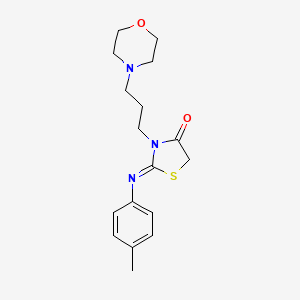
3-(3-Morpholinopropyl)-2-(p-tolylimino)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a morpholine moiety, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE typically involves the reaction of 4-methylbenzaldehyde with 3-(4-morpholinyl)propylamine to form an imine intermediate. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolidinone product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anti-inflammatory applications, it may modulate signaling pathways involved in inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidinone ring structure but different substituents.
Morpholine Derivatives: Compounds containing the morpholine moiety with various functional groups.
Imines: Compounds with a similar imine functional group but different ring structures.
Uniqueness
2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE is unique due to the combination of its thiazolidinone ring, morpholine moiety, and methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
55469-58-4 |
|---|---|
Formule moléculaire |
C17H23N3O2S |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H23N3O2S/c1-14-3-5-15(6-4-14)18-17-20(16(21)13-23-17)8-2-7-19-9-11-22-12-10-19/h3-6H,2,7-13H2,1H3 |
Clé InChI |
ZDQPPESKBCASQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C2N(C(=O)CS2)CCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



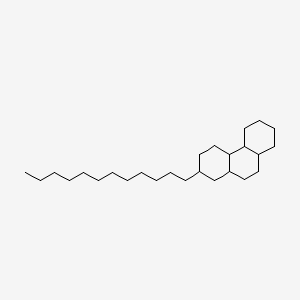
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)

![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)

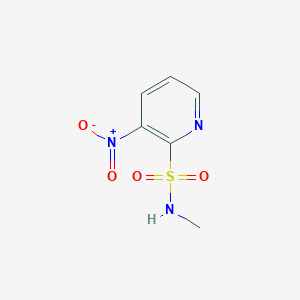


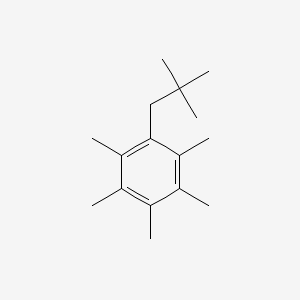
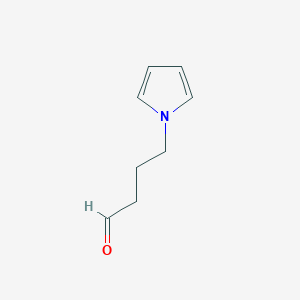
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)

